Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-propanoate, (1S,2R,5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1S-(1alpha,2beta,5beta)]-2-(isopropyl)-5-methylcyclohexyl propionate: is an organic compound known for its unique structural configuration and potential applications in various fields. This compound is characterized by its cyclohexyl ring substituted with isopropyl and methyl groups, and a propionate ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1S-(1alpha,2beta,5beta)]-2-(isopropyl)-5-methylcyclohexyl propionate typically involves the esterification of [1S-(1alpha,2beta,5beta)]-2-(isopropyl)-5-methylcyclohexanol with propionic acid. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl and methyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction of the ester functional group can yield the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the propionate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme-catalyzed esterification and hydrolysis reactions. It serves as a model substrate for investigating the specificity and mechanism of esterases and lipases.
Industry: In the industrial sector, the compound is used in the formulation of fragrances and flavors due to its pleasant odor. It is also employed in the production of polymers and resins.
Mechanism of Action
The mechanism by which [1S-(1alpha,2beta,5beta)]-2-(isopropyl)-5-methylcyclohexyl propionate exerts its effects involves its interaction with specific molecular targets. In biological systems, the ester functional group can be hydrolyzed by esterases to release the corresponding alcohol and propionic acid. This hydrolysis reaction is crucial for its role as a prodrug, where the active form of the drug is released upon enzymatic cleavage.
Comparison with Similar Compounds
[1S-(1alpha,2beta,5beta)]-2-(isopropyl)-5-methylcyclohexanol: The alcohol counterpart of the compound.
[1S-(1alpha,2beta,5beta)]-2-(isopropyl)-5-methylcyclohexyl acetate: An ester with an acetate group instead of a propionate group.
[1S-(1alpha,2beta,5beta)]-2-(isopropyl)-5-methylcyclohexyl butyrate: An ester with a butyrate group.
Uniqueness: The uniqueness of [1S-(1alpha,2beta,5beta)]-2-(isopropyl)-5-methylcyclohexyl propionate lies in its specific ester functional group, which imparts distinct chemical and physical properties. The propionate ester is more resistant to hydrolysis compared to shorter-chain esters like acetate, making it more stable under physiological conditions.
Properties
CAS No. |
68539-56-0 |
---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl] propanoate |
InChI |
InChI=1S/C13H24O2/c1-5-13(14)15-12-8-10(4)6-7-11(12)9(2)3/h9-12H,5-8H2,1-4H3/t10-,11-,12+/m1/s1 |
InChI Key |
PELLUIPPBKHUAB-UTUOFQBUSA-N |
Isomeric SMILES |
CCC(=O)O[C@H]1C[C@@H](CC[C@@H]1C(C)C)C |
Canonical SMILES |
CCC(=O)OC1CC(CCC1C(C)C)C |
density |
0.918-0.923 |
physical_description |
Clear colorless liquid/fruity cool aroma |
solubility |
Practically insoluble to insoluble Sparingly soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.